(S)-2-Hydroxy-4-(methylthio)butyric acid

Description

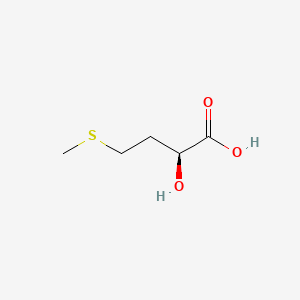

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxy-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFOSYPQQXJWGS-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197397 | |

| Record name | (S)-2-Hydroxy-4-(methylthio)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48042-96-2 | |

| Record name | (2S)-2-Hydroxy-4-(methylthio)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=48042-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmeninol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048042962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-Hydroxy-4-(methylthio)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-hydroxy-4-(methylthio)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMENINOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EIC6X5UP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Endogenous Formation in Biological Systems

Pathways of Natural Occurrence and Metabolite Identity

The compound emerges as an intermediate in at least two major metabolic pathways: the methionine salvage pathway and the DMSP biosynthesis pathway.

(S)-2-Hydroxy-4-(methylthio)butyric acid is an endogenously produced intermediate in the methionine salvage pathway, a critical process for recycling sulfur-containing compounds. nih.gov This pathway regenerates L-methionine from 5'-Deoxy-5'-methylthioadenosine (MTA), which is a byproduct of polyamine synthesis. data.gov The universal nature of this pathway in aerobic life underscores its importance. data.gov

Research conducted on chicks has definitively established that 2-hydroxy-4-(methylthio)butanoic acid (HMB) is a naturally occurring precursor to methionine. nih.gov Studies utilizing chick liver enzymes and radiolabeled [methyl-¹⁴C]MTA demonstrated the synthesis of both radiolabeled HMB and 2-oxo-4-(methylthio)butanoic acid (keto-methionine). nih.gov Analysis of the specific radioactivities of these products revealed that HMB is not formed from keto-methionine, indicating it is an intermediate that arises from a precursor in the MTA pathway. nih.gov This endogenously synthesized HMB is then converted to L-methionine, playing a direct role in the natural synthesis of this essential amino acid in avian species. nih.gov

In many marine organisms, this compound is a pivotal intermediate in the "transamination pathway" of 3-Dimethylsulfoniopropionate (DMSP) biosynthesis. nih.govresearchgate.net DMSP is an abundant organosulfur compound with significant ecological roles, including acting as an osmoprotectant and being the main precursor to the climate-active gas dimethyl sulfide (B99878) (DMS). nih.gov This specific pathway is prominent in various marine algae, bacteria, and corals. researchgate.netresearchgate.net

The process begins with the amino acid methionine, which undergoes transamination to form 4-methylthio-2-oxobutyrate (MTOB). researchgate.net MTOB is subsequently reduced to create 4-methylthio-2-hydroxybutyrate (MTHB), the chemical name for this compound in this context. researchgate.net The pathway proceeds with the methylation of MTHB to generate 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB), which is then decarboxylated to produce the final product, DMSP. researchgate.net

| Step | Precursor | Enzymatic Reaction | Product | Notes |

|---|---|---|---|---|

| 1 | Methionine | Transamination | 4-methylthio-2-oxobutyrate (MTOB) | Removal of the amino group. |

| 2 | 4-methylthio-2-oxobutyrate (MTOB) | Reduction | This compound (MTHB) | The keto group is reduced to a hydroxyl group. |

| 3 | This compound (MTHB) | Methylation | 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB) | Addition of a methyl group to the sulfur atom. |

| 4 | 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB) | Decarboxylation | 3-Dimethylsulfoniopropionate (DMSP) | Removal of the carboxyl group. |

Organism-Specific Endogenous Production

The natural occurrence of this compound has been specifically identified and studied in distinct organisms, highlighting its diverse biological relevance.

Seminal research confirmed the presence of 2-hydroxy-4-(methylthio)butanoic acid (HMB) in the liver and excreta of domestic chicks that had not consumed feed containing this compound. nih.gov This discovery was verified using gas chromatography and mass spectrometry, proving its endogenous origin. nih.gov The study demonstrated that chick liver homogenates possess the enzymatic machinery to synthesize HMB from MTA and subsequently convert it to L-methionine. nih.gov The conversion of the L-isomer of HMB is catalyzed by L-2-hydroxy acid oxidase, a peroxisomal enzyme, while the D-isomer is converted by the mitochondrial enzyme D-2-hydroxy acid dehydrogenase.

| Finding | Methodology | Location | Significance | Reference |

|---|---|---|---|---|

| Natural Occurrence Confirmed | Gas Chromatography-Mass Spectrometry | Chick Liver and Excreta | Proves HMB is produced endogenously, not just from dietary sources. | nih.gov |

| Biosynthetic Origin | Radiolabeled [methyl-¹⁴C]MTA incubation | Chick Liver Enzymes | Identifies HMB as an intermediate in the methionine salvage pathway from MTA. | nih.gov |

| Metabolic Function | Enzyme assays with liver homogenates | Chick Liver (Peroxisomes and Mitochondria) | Functions as a direct precursor for the synthesis of L-methionine. | nih.gov |

The role of this compound in plants is less direct and not universally established compared to its function in avian and marine life. While some higher plants, particularly in the Gramineae family, produce DMSP, they typically utilize a "methylation pathway". researchgate.netannualreviews.org This pathway initiates with the methylation of methionine to S-methylmethionine (SMM) and does not involve this compound as an intermediate. annualreviews.orguea.ac.uk

Although some databases have reported the presence of 2-Hydroxy-4-(methylthio)butyric acid in Arabidopsis thaliana, it is not a recognized intermediate in the well-characterized, primary metabolic pathways of this model plant organism. nih.gov The main route for methionine catabolism in Arabidopsis is initiated by the enzyme methionine γ-lyase, which leads to different metabolic products. pnas.org Therefore, its significance in Arabidopsis thaliana is not considered to be substantial, and its role as a DMSP precursor is primarily associated with marine algae and certain bacteria rather than higher plants. nih.gov

Bioconversion and Metabolic Pathways to L Methionine

Enzymatic Stereospecificity in Enantiomer Conversion

The metabolic utilization of the racemic mixture of HMB is facilitated by two distinct enzymes that act specifically on either the L- or D-enantiomer. This dual-enzyme system allows for the simultaneous conversion of both isomers to the common intermediate, KMB. nih.govresearchgate.net

The L-isomer of HMB, also known as (S)-2-Hydroxy-4-(methylthio)butyric acid, is processed by a specific oxidase.

The oxidation of L-2-Hydroxy-4-(methylthio)butyric acid is catalyzed by L-2-hydroxy acid oxidase (L-HAOX), also referred to as (S)-2-hydroxy-acid:oxygen 2-oxidoreductase. nih.govwikipedia.org This enzyme facilitates the conversion of the L-isomer to KMB, which can then be transaminated to L-methionine. nih.govnih.gov

Research on purified L-HAOX from chicken liver has provided detailed insights into its substrate specificity. While the enzyme's physiological substrate is considered to be glycolate (B3277807), it also effectively oxidizes other L-2-hydroxy acids. nih.gov The enzyme exhibits different affinities (Km values) and maximum reaction rates (Vmax) for various substrates. nih.gov For instance, glycolate is a better substrate than L-2-hydroxy-4-(methylthio)butanoate. nih.gov Despite this, the concentration of the methionine analogue in supplemented diets can be substantial enough for its conversion to proceed at a significant rate. nih.gov

| Substrate | Km (mmol/L) | Relative Vmax (%) |

|---|---|---|

| Glycolate | 0.10 | 100 |

| L-2-Hydroxyisocaproate | 0.63 | 55 |

| L-2-Hydroxy-4-(methylthio)butanoate | 1.73 | 17 |

| L-Lactate | 10.13 | - |

L-HAOX is characterized as a flavo-enzyme, utilizing a flavin mononucleotide (FMN) cofactor in its catalytic activity. nih.govwikipedia.orgresearchgate.net As an oxidase, it produces hydrogen peroxide (H₂O₂) as a byproduct of the reaction. nih.govresearchgate.netwikipedia.org

The enzyme is primarily localized within peroxisomes, which are subcellular organelles. nih.govresearchgate.netnih.gov Studies have consistently identified L-HAOX in the peroxisomes of liver and kidney cells in various species, including chickens and rats. cambridge.orgresearchgate.netnih.govresearchgate.net This specific subcellular location is crucial for sequestering the production of hydrogen peroxide, which is then detoxified by catalase, another peroxisomal enzyme. nih.gov Structurally, the purified enzyme from chicken liver is a 169 kDa protein composed of four apparently identical subunits. nih.gov

The D-isomer of HMB follows a distinct metabolic route involving a different enzyme located in the mitochondria.

The conversion of the D-isomer of HMB is catalyzed by D-2-hydroxy acid dehydrogenase (D-HADH), an enzyme that had not been previously described in chicks until research into HMB metabolism. nih.govresearchgate.net Unlike L-HAOX, D-HADH is a dehydrogenase, not an oxidase. researchgate.net It belongs to the family of oxidoreductases and specifically acts on (R)-2-hydroxy acids. wikipedia.org

D-HADH is located within the mitochondria and oxidizes D-HMB to the same intermediate, KMB, as its L-isomer counterpart. cambridge.orgnih.govresearchgate.net This enzyme utilizes a different cofactor than L-HAOX; it is a FAD-dependent enzyme. wikipedia.org The action of D-HADH ensures that the D-enantiomer of the supplemented HMB is also made available for the synthesis of L-methionine. nih.govresearchgate.net

A significant finding regarding D-HADH is its widespread presence across various tissues. nih.govresearchgate.net In studies with chicks, D-HADH activity was detected in every tissue that was tested. nih.govresearchgate.net This broad distribution implies that the conversion of D-HMB is not restricted to specific organs like the liver and kidney.

This ubiquitous nature allows for the local conversion of D-HMB to KMB in numerous tissues, which can then be used for protein synthesis wherever it is needed. nih.govresearchgate.net This contrasts with the more localized presence of L-HAOX. researchgate.net

| Tissue | Activity Detected |

|---|---|

| Liver | Yes |

| Kidney | Yes |

| Intestinal Mucosa | Yes |

| Skeletal Muscle | Yes |

In rats, the kidney exhibits the highest conversion activity per gram of tissue, but due to its larger size, the liver is considered the more significant organ on a total organ basis for this conversion. nih.gov The widespread activity of D-HADH provides a biochemical explanation for the efficient utilization of racemic HMB as a methionine source. nih.govresearchgate.net

Convergence to 2-Keto-4-(methylthio)butanoic Acid (KMB)

The initial and pivotal step in the metabolic utilization of 2-hydroxy-4-(methylthio)butanoic acid (HMB) is its oxidation to the corresponding α-keto acid, 2-keto-4-(methylthio)butanoic acid (KMB), also known as keto-methionine or 2-oxo-4-(methylthio)butanoic acid. nih.govnih.govnih.gov This conversion is a stereospecific process, meaning different enzymes are responsible for the metabolism of the D- and L-isomers of HMB. nih.govresearchgate.net

The L-isomer (L-HMB) is oxidized by L-2-hydroxy acid oxidase, a peroxide-producing flavoenzyme located within the peroxisomes of the liver and kidneys. nih.govresearchgate.net Conversely, the D-isomer (D-HMB) is converted to KMB by D-2-hydroxy acid dehydrogenase, a distinct enzyme found in the mitochondria. nih.govresearchgate.net The mitochondrial D-2-hydroxy acid dehydrogenase has been identified in various tissues, including the liver, kidney, intestinal mucosa, and skeletal muscle, allowing for widespread conversion of D-HMB throughout the body. nih.gov This dual-enzyme system enables the simultaneous conversion of both isomers to KMB, which then serves as the common intermediate for L-methionine synthesis. nih.govresearchgate.net

| HMB Isomer | Enzyme | Cellular Location | Primary Tissues |

|---|---|---|---|

| L-2-Hydroxy-4-(methylthio)butyric acid (L-HMB) | L-2-hydroxy acid oxidase | Peroxisomes | Liver, Kidney nih.govresearchgate.net |

| D-2-Hydroxy-4-(methylthio)butyric acid (D-HMB) | D-2-hydroxy acid dehydrogenase | Mitochondria | Liver, Kidney, Intestine, Muscle nih.gov |

Subsequent Transamination to L-Methionine

Following its formation, KMB undergoes transamination to yield L-methionine. nih.govnih.gov This reaction is fundamental as it introduces the amino group to the carbon skeleton, completing the synthesis of the amino acid.

Transamination is a biochemical reaction involving the transfer of an amino group from an amino donor molecule to a keto acid acceptor. wikipedia.orgtaylorandfrancis.com This process is catalyzed by a class of enzymes known as aminotransferases or transaminases. wikipedia.org The mechanism is dependent on the coenzyme pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6. wikipedia.orgnih.gov

The reaction proceeds in two main stages:

The amino group from a donor amino acid is transferred to the PLP coenzyme, converting it into pyridoxamine-5'-phosphate (PMP) and leaving behind the corresponding α-keto acid of the donor. wikipedia.orgnih.gov

The PMP then transfers the amino group to the acceptor keto acid, in this case, KMB. This step forms the new amino acid, L-methionine, and regenerates the PLP coenzyme, allowing it to participate in further reactions. wikipedia.orgnih.gov

The efficiency of KMB conversion to L-methionine is dependent on the availability of suitable amino group donors. Research indicates that a broad spectrum of amino acids can serve this function. In avian models, studies have demonstrated that various L-amino acids effectively donate their amino groups for the transamination of KMB. nih.gov The activity of this conversion varies across different tissues, with the kidney showing the highest activity, followed by the liver and intestinal mucosa, while skeletal muscle exhibits the lowest activity. nih.gov

An early study in rats identified glutamine as a primary amino donor for the conversion, with asparagine also being able to partially substitute for it. nih.gov More broadly in biochemistry, glutamate (B1630785) is recognized as a key donor in many transamination reactions. wikipedia.orgyoutube.com It is formed when α-ketoglutarate accepts an amino group and can then donate this group to other keto acids like KMB. wikipedia.orgyoutube.com

| Amino Group Donor | Supporting Evidence/Context |

|---|---|

| Glutamine | Identified as a key amino donor in rat studies. nih.gov |

| Asparagine | Can partially replace glutamine as an amino donor. nih.gov |

| Leucine | Demonstrated as a donor in chicken tissue homogenates. nih.gov |

| Isoleucine | Demonstrated as a donor in chicken tissue homogenates. nih.gov |

| Valine | Demonstrated as a donor in chicken tissue homogenates. nih.gov |

| Glutamic Acid | Demonstrated as a donor in chicken tissue homogenates; a major donor in general transamination. nih.govwikipedia.org |

| Aspartic Acid | Demonstrated as a donor in chicken tissue homogenates. nih.gov |

| Alanine | Demonstrated as a donor in chicken tissue homogenates. nih.gov |

| Phenylalanine | Demonstrated as a donor in chicken tissue homogenates. nih.gov |

Integration into Sulfur Amino Acid Metabolism

Once synthesized, L-methionine derived from HMB is fully integrated into the body's sulfur amino acid metabolic pathways. This includes its role as a building block for proteins and as a precursor for other vital sulfur-containing compounds. nih.govtechnologynetworks.com

A significant fate of L-methionine is its entry into the transsulfuration pathway. nih.govnih.gov This metabolic route is responsible for converting methionine into cysteine, another important sulfur-containing amino acid. wikipedia.orgfrontiersin.org The pathway proceeds through the intermediate homocysteine. frontiersin.org Evidence suggests that HMTBA is preferentially channeled into this pathway, highlighting its importance in sulfur amino acid homeostasis. nih.gov The key enzymes governing this pathway are cystathionine (B15957) β-synthase (CBS), which condenses homocysteine with serine, and cystathionine γ-lyase (CSE), which cleaves the resulting cystathionine to produce cysteine. wikipedia.orgfrontiersin.org

The transsulfuration pathway is critical not only for cysteine synthesis but also for producing potent antioxidant molecules. nih.govmdpi.com The cysteine generated is a rate-limiting precursor for the synthesis of reduced glutathione (B108866) (GSH), a major cellular antioxidant. nih.govyoutube.com GSH is a tripeptide composed of glutamate, cysteine, and glycine. youtube.com

Furthermore, cysteine can be metabolized to taurine (B1682933), another molecule with significant physiological roles, including antioxidant functions. rsc.orgnih.gov The synthesis of taurine from cysteine is mediated by enzymes such as cysteine dioxygenase (CDO) and cysteine sulfinate decarboxylase (CSD). researchgate.netresearchgate.net Studies have shown that supplementation with HMTBA can lead to increased production of both taurine and reduced glutathione. nih.gov This diversion towards the transsulfuration pathway and subsequent antioxidant synthesis suggests that HMB plays a valuable role in maintaining cellular redox balance. nih.govnih.gov

| Precursor | Key Pathway | Primary Metabolites | Metabolite Function |

|---|---|---|---|

| This compound → L-Methionine | Transsulfuration Pathway nih.govfrontiersin.org | Cysteine wikipedia.org | Protein synthesis, Precursor for GSH and Taurine frontiersin.orgyoutube.com |

| Homocysteine frontiersin.org | Intermediate in Methionine/Cysteine metabolism wikipedia.org | ||

| Cysteine | Glutathione Synthesis nih.gov | Reduced Glutathione (GSH) youtube.com | Major cellular antioxidant, Redox balance nih.govyoutube.com |

| Taurine Synthesis researchgate.net | Taurine researchgate.net | Antioxidant, Osmoregulation rsc.orgnih.gov |

Chemical and Biocatalytic Synthesis Methodologies

Industrial Chemical Synthesis Routes

Commercial production of HMTBA has historically relied on multi-step chemical processes that begin with simple, reactive precursors. These routes are designed for large-scale production and generally result in a racemic product.

A primary industrial pathway to HMTBA involves the Michael addition of methanethiol (B179389) (also known as methyl mercaptan or MSH) to acrolein. googleapis.comgoogle.com This reaction is typically catalyzed by an organic amine, such as pyridine, and yields the intermediate 3-(methylthio)propanal (MMP). googleapis.comgoogle.com The MMP is then further processed to produce HMTBA. googleapis.com This conventional process starting with acrolein and methanethiol is a foundational route for producing both HMTBA and its amino acid analog, D,L-Methionine. rsc.org The thia-Michael addition is known for its high efficiency and selectivity. mdpi.com

The cyanohydrin route is a cornerstone of commercial HMTBA production. wikipedia.org This pathway involves the creation and subsequent hydrolysis of an α-hydroxynitrile intermediate, 2-hydroxy-4-(methylthio)butanenitrile (HMTBN). googleapis.comgoogle.com

There are two main variations of this approach:

Sequential Addition: In one common method, the intermediate 3-(methylthio)propanal (MMP) is first synthesized via the Michael addition described previously. MMP is then reacted with hydrogen cyanide (HCN) to form HMTBN. googleapis.com

Reversed Sequence: An alternative process first involves the reaction of acrolein with hydrocyanic acid to form acrolein cyanohydrin. rsc.orggoogle.com This intermediate then reacts with methanethiol to yield HMTBN. rsc.orggoogle.com This variation is notable because it avoids the formation of MMP, which is a volatile and unstable compound. rsc.org

Regardless of the sequence, the final step is the hydrolysis of the HMTBN nitrile group. This is typically achieved using a strong acid, such as sulfuric acid, to produce the final HMTBA. google.comgoogle.com The process can involve a stepwise hydrolysis, first with concentrated sulfuric acid to form 2-hydroxy-4-methylthiobutyramide, followed by further hydrolysis with less concentrated acid to yield HMTBA. google.com The resulting acid product is often a mixture containing not only the HMTBA monomer but also dimers and other oligomers, which can be purified via methods like liquid-liquid extraction. google.comgoogle.com

| Synthesis Route | Key Starting Materials | Key Intermediates | Key Characteristics |

|---|---|---|---|

| Michael Addition First | Acrolein, Methanethiol, Hydrogen Cyanide | 3-(methylthio)propanal (MMP), 2-hydroxy-4-(methylthio)butanenitrile (HMBN) | Traditional route; involves volatile MMP intermediate. googleapis.comrsc.org |

| Cyanohydrin First | Acrolein, Hydrogen Cyanide, Methanethiol | Acrolein cyanohydrin, 2-hydroxy-4-(methylthio)butanenitrile (HMBN) | Avoids formation of the unstable MMP intermediate. rsc.orggoogle.com |

Alternative synthesis pathways have been explored to provide different approaches to HMTBA production. One such method involves the free-radical addition of a mercaptan across the terminal carbon-carbon double bond of a nonconjugated olefinic substrate. googleapis.comgoogle.com For instance, esters of 2-hydroxy-3-butenoic acid can serve as the olefinic substrate. googleapis.comgoogle.com After the free-radical addition of methanethiol, the resulting ester product is hydrolyzed to yield the final 2-hydroxy-4-(methylthio)butanoic acid. googleapis.comgoogle.com This strategy represents an alternative to the more common Michael addition and cyanohydrin-based commercial processes. googleapis.com

Enantiopure Production of (R)- and (S)-Isomers

While chemical synthesis produces a racemic mixture, many applications benefit from a specific stereoisomer. Biocatalytic methods, which use enzymes or whole microbial cells, offer a highly selective and environmentally friendly alternative for producing enantiopure (S)-HMTBA. researchgate.net

Multi-enzyme cascades perform multi-step reactions in a single vessel, which avoids the costly isolation of intermediates and minimizes waste. researchgate.net An artificial biocatalytic cascade has been successfully designed to produce enantiopure (S)-HMTBA from L-methionine. hep.com.cn

This process operates in a modular fashion:

Basic Module: An L-amino acid deaminase converts L-methionine into the key intermediate, α-keto-γ-methylthiobutyric acid (KMTB). hep.com.cn

Extender Module for (S)-HMTBA: An S-specific lactate (B86563) dehydrogenase reduces KMTB to (S)-HMTBA. This step is coupled with a formate (B1220265) dehydrogenase that regenerates the necessary NADH cofactor, making the process more efficient. hep.com.cn

This one-pot, two-stage strategy has proven highly effective, achieving a high product concentration and yield for (S)-HMTBA. hep.com.cn

| Module | Enzyme | Substrate | Product | Reported Titer | Reported Yield |

|---|---|---|---|---|---|

| Basic Module | L-amino acid deaminase | L-Methionine | α-keto-γ-methylthiobutyric acid (KMTB) | 96.4 g/L | 95.8% |

| Extender Module | S-specific Lactate Dehydrogenase & Formate Dehydrogenase | KMTB | (S)-2-Hydroxy-4-(methylthio)butyric acid |

Engineered microbial systems, particularly strains of Escherichia coli, serve as efficient whole-cell catalysts for chiral synthesis. hep.com.cnnih.gov These microorganisms are genetically modified to house the enzymatic machinery required for specific production pathways. mdpi.com

In the synthesis of (S)-HMTBA, engineered E. coli have been developed to contain the enzyme modules described in the multi-enzyme cascade. hep.com.cn The process utilizes two distinct engineered E. coli strains in one pot:

One strain is engineered to express the L-amino acid deaminase, responsible for converting L-methionine to KMTB. hep.com.cn

A second strain expresses the S-specific lactate dehydrogenase and formate dehydrogenase, which transform KMTB into the final (S)-HMTBA product. hep.com.cn

This strategy leverages the cellular machinery of the microbes to produce the necessary enzymes, creating cellular "factories" for the targeted synthesis of the chiral acid. hep.com.cn The principles of metabolic engineering, such as expressing heterologous enzymes and optimizing pathways, are central to developing these highly specialized microbial systems for producing valuable chiral compounds. mdpi.comnih.gov

Optimization of Synthesis Processes for Purity and Yield

The industrial production of this compound (MHA) necessitates rigorous optimization of synthesis processes to ensure high purity and yield. Key challenges in the manufacturing process include the formation of oligomers and the generation of salt byproducts, both of which can impact the quality and efficacy of the final product. Additionally, as MHA is often supplied in aqueous form, ensuring the stability of these solutions is of critical importance.

Reduction of Oligomer and Salt Byproducts

The chemical synthesis of MHA, commonly through the hydrolysis of 2-hydroxy-4-methylthiobutyronitrile, inherently produces a mixture that includes not only the monomeric form of MHA but also dimers and higher oligomers. nih.gov The presence of these oligomers is undesirable as the monomeric form is considered to possess greater biological efficacy. nih.gov Consequently, strategies to minimize their formation and to remove them from the final product are crucial for optimizing the synthesis process.

One of the primary factors influencing oligomer formation is the reaction conditions during hydrolysis and subsequent processing steps. High temperatures and low water content, particularly during dehydration or distillation stages, are known to promote the condensation of MHA monomers into oligomers. google.com To mitigate this, careful control of temperature and maintaining a specific water concentration are key. Research has shown that maintaining a water content of 4% to 15% by weight during distillation can help to reduce the rate of oligomerization. google.com

Furthermore, the hydrolysis process itself can be optimized to favor the formation of the monomer. A two-stage hydrolysis process has been described where 2-hydroxy-4-methylthiobutyronitrile is first treated with sulfuric acid at a concentration of 50-70% to form the intermediate 2-hydroxy-4-methylthiobutyramide. google.com This intermediate is then further hydrolyzed to MHA using a lower concentration of sulfuric acid (30-50%). google.com This staged approach allows for better control over the reaction and can lead to a higher yield of the desired monomeric product.

Another significant byproduct, particularly when sulfuric acid is used for hydrolysis and subsequently neutralized, is ammonium (B1175870) sulfate (B86663). This salt is typically formed when ammonia (B1221849) or ammonium hydroxide (B78521) is used to neutralize the acidic reaction mixture. google.com The removal of this salt is essential for the purity of the final MHA product. Industrial processes often involve a phase separation step. After neutralization, the reaction mixture can separate into an organic phase, rich in MHA, and an aqueous phase containing the bulk of the ammonium sulfate. google.com The ammonium sulfate can then be removed from the aqueous phase through evaporation and precipitation. google.com

Liquid-liquid extraction presents another effective method for purifying MHA from both oligomers and salt byproducts. nih.govgoogle.com After the hydrolysis reaction, the aqueous solution containing MHA can be contacted with a water-immiscible organic solvent. The MHA preferentially partitions into the organic solvent, leaving behind the more water-soluble salt byproducts and a significant portion of the oligomers in the aqueous phase. google.com The selection of an appropriate solvent is critical for the efficiency of this process.

| Parameter | Condition | Impact on Purity and Yield | Reference |

| Water Content | Maintained at 4-15% during distillation | Reduces oligomer formation | google.com |

| Hydrolysis | Two-stage process with varying H₂SO₄ concentrations | Improves control and monomer yield | google.com |

| Byproduct Removal | Phase separation and precipitation of ammonium sulfate | Effective removal of salt byproducts | google.com |

| Purification | Liquid-liquid extraction | Separates MHA from oligomers and salts | nih.govgoogle.com |

Stabilization Techniques for Aqueous Solutions

This compound is frequently supplied and utilized as an aqueous solution. Therefore, the long-term stability of these solutions is a significant consideration to prevent degradation and maintain product quality. The inherent acidity of MHA solutions can contribute to chemical instability over time.

One documented method for stabilizing aqueous solutions of MHA involves the addition of a small amount of a strong acid, such as sulfuric acid. google.com The presence of a strong acid can help to maintain a low pH environment, which can inhibit certain degradation pathways. For instance, a commercially available product contains approximately 88% MHA, with a small percentage of sulfuric acid added as a stabilizer. google.com

The principle of using a low pH to stabilize α-hydroxy acids is also recognized in other applications. For other α-hydroxy acids, maintaining a pH below a certain threshold is important for their stability and efficacy, particularly in cosmetic formulations where they are used for their exfoliating properties. While direct, detailed research on the long-term stability of aqueous MHA solutions under various conditions is not extensively published in peer-reviewed literature, the use of mineral acids as stabilizers is a known industrial practice.

The stability of these aqueous solutions is typically assessed by monitoring key parameters over time, such as the concentration of the active monomeric MHA, the formation of oligomers, and any changes in physical properties like color and viscosity. Stability testing often involves storing the product under controlled conditions of temperature and humidity and analyzing samples at predetermined intervals.

| Stabilization Method | Agent | Rationale | Observed Outcome | Reference |

| Acidification | Sulfuric Acid | Maintains a low pH environment to inhibit degradation | A stable aqueous solution containing 88% MHA | google.com |

Analytical Chemistry Methodologies for Research

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool for isolating (S)-2-Hydroxy-4-(methylthio)butyric acid from complex matrices prior to its identification and quantification. The choice between liquid and gas chromatography depends on the analyte's properties and the analytical goals.

Reversed-phase liquid chromatography (RPLC) is a widely used and effective method for the separation of this compound from various sample types. chromatographyonline.comresearchgate.net This technique separates molecules based on their hydrophobicity. chromatographyonline.com In a typical RPLC setup, a non-polar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase. chromatographyonline.com

The separation of this compound is achieved using a mobile phase typically consisting of a mixture of water and an organic modifier, such as acetonitrile. chromatographyonline.com To ensure the compound is in its neutral, protonated form and to improve peak shape, an acidifier is added to the mobile phase. sielc.com Phosphoric acid is a common choice, though for applications requiring compatibility with mass spectrometry, a volatile acid like formic acid or trifluoroacetic acid is used instead. chromatographyonline.comsielc.com Detection is often performed using an ultraviolet (UV) detector, with a common wavelength for detection being 214 nm. ukessays.com Both isocratic elution (constant mobile phase composition) and gradient elution (where the mobile phase composition is changed over time) have been successfully evaluated for its analysis. chromatographyonline.com

Table 1: Example of Reversed-Phase Liquid Chromatography (RPLC) Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm particle size, 25 cm x 4.6 mm |

| Mobile Phase | Water and Acetonitrile with 0.1% Trifluoroacetic Acid chromatographyonline.com |

| Elution Mode | Isocratic (e.g., 20:80 v/v water:acetonitrile) or Gradient (e.g., 100% water to 70:30 water:acetonitrile) chromatographyonline.com |

| Detector | UV Absorbance at 214 nm ukessays.com |

| Acidifier | Phosphoric Acid or Formic/Trifluoroacetic Acid (for MS compatibility) chromatographyonline.comsielc.com |

Gas chromatography is another technique that has been utilized for the analysis of this compound. ukessays.com GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. researchgate.net For non-volatile compounds like this compound, a derivatization step is necessary to convert them into more volatile and thermally stable forms suitable for GC analysis. chromatographyonline.commdpi.com This process involves a chemical reaction to modify the functional groups of the analyte.

Following derivatization, the sample is injected into the GC system, where it is vaporized and carried by an inert gas (the mobile phase) through the column. The separation occurs as the compound interacts with the stationary phase lining the column. researchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) has been specifically used to identify the compound in biological samples from chicks, confirming its natural occurrence. nih.gov

Mass Spectrometry for Detection and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. europeanpharmaceuticalreview.com It is highly valued for its sensitivity and specificity, making it an indispensable tool for both the qualitative confirmation and quantitative measurement of this compound in complex biological samples. researchgate.neteuropeanpharmaceuticalreview.com

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like this compound directly from a liquid phase, often the eluent from an LC system. frontiersin.orgnih.gov The process involves creating a fine spray of charged droplets from the sample solution. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. nih.gov

For the analysis of this compound, ESI-MS is typically operated in the negative ion mode. chromatographyonline.com In this mode, the molecule is deprotonated, forming a pseudomolecular anion [M-H]⁻. This ion is readily observed at an m/z of 149. chromatographyonline.com The high sensitivity of ESI-MS allows for very low limits of quantification (LOQ), with values as low as 1.0 ng/mL being reported in aqueous solutions. chromatographyonline.com This makes the technique suitable for detecting trace amounts of the compound. chromatographyonline.com

Table 2: Typical ESI-MS Parameters for this compound Detection

| Parameter | Setting |

|---|---|

| Ionization Mode | Negative Ion Electrospray (ESI-) chromatographyonline.com |

| Monitored Ion | Pseudomolecular anion [M-H]⁻ at m/z 149 chromatographyonline.com |

| Ion Source Temperature | 50 °C chromatographyonline.com |

| Needle Voltage | -3500 V chromatographyonline.com |

| Nebulizing Gas Pressure | 50 psi (Air) chromatographyonline.com |

Tandem mass spectrometry, or MS-MS, provides an additional layer of specificity and is particularly useful for quantifying analytes in complex biological matrices where interference is a problem. chromatographyonline.comeuropeanpharmaceuticalreview.com In an MS-MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. nih.gov

For this compound, the [M-H]⁻ precursor ion at m/z 149 is selected in the first mass analyzer (Q1). chromatographyonline.com This ion is then directed into a collision cell (Q2), where it undergoes collision-induced dissociation (CID) with an inert gas like argon. chromatographyonline.com The fragmentation of the m/z 149 ion results in a predominant product ion at m/z 101. chromatographyonline.com This characteristic fragmentation corresponds to the neutral loss of methyl mercaptan (CH₃SH). chromatographyonline.com By monitoring this specific transition (m/z 149 → m/z 101), the method's selectivity is greatly enhanced, effectively overcoming matrix interferences encountered in samples like blood serum. chromatographyonline.com

Application of Analytical Methods in Non-Human Biological Matrices

The analytical methods described are frequently applied to study this compound in various non-human biological matrices. As this compound is widely used as a methionine supplement in animal feed for poultry, dairy cows, and in aquaculture, its determination in biological fluids and tissues is essential for pharmacokinetic and metabolic studies. chromatographyonline.comresearchgate.netwikipedia.org

Validated methods using RPLC coupled with ESI-MS and ESI-MS-MS have been successfully developed for the determination of the compound in bovine serum. chromatographyonline.comresearchgate.net These methods are sensitive, rapid, and selective, allowing for accurate quantification. chromatographyonline.com Similarly, in poultry, analytical techniques have been used to measure its levels in plasma to evaluate its effects on growth performance and metabolism. nih.govnih.gov Research has also identified and quantified the compound in the liver and excreta of chicks, demonstrating its presence as a naturally occurring intermediate in methionine metabolism. nih.gov The ability to accurately measure this compound in such matrices is fundamental to optimizing its use in animal nutrition and understanding its physiological roles. researchgate.net

Quantification in Animal Biofluids (e.g., Bovine Serum)

Accurate quantification of HMTBA in animal biofluids is critical for understanding its bioavailability and metabolism. A validated method for the determination of HMTBA in bovine serum utilizes reversed-phase liquid chromatography (LC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS-MS). chromatographyonline.com This approach offers high sensitivity, selectivity, and precision. chromatographyonline.com

Sample Preparation and Analysis: The sample preparation for bovine serum analysis involves a multi-step process to isolate the analyte from the complex matrix. chromatographyonline.com

Lyophilization: One milliliter of serum is frozen at -30 °C and then lyophilized (freeze-dried) for 12 hours to remove water. chromatographyonline.com

Extraction: The dried residue is extracted with methanol. The mixture is agitated using a vortex mixer and sonicated for 5 minutes to ensure thorough extraction. chromatographyonline.com

Centrifugation: The sonicated mixture is centrifuged to separate the solid debris from the supernatant containing the HMTBA. chromatographyonline.com

Concentration and Reconstitution: The supernatant is collected, and the extraction process is repeated twice more. The pooled extracts are then dried under a nitrogen stream and the residue is reconstituted in a water-methanol solution for analysis. chromatographyonline.com

The prepared sample is then injected into the LC-ESI-MS-MS system for quantification. This method has been successfully validated by analyzing blind check samples with known fortification levels, demonstrating a strong correlation between the expected and measured concentrations. chromatographyonline.com

Table 1: Performance of LC-ESI-MS-MS Method for HMTBA Quantification in Bovine Serum

Detection in Environmental Samples (e.g., Seawater)

The presence of HMTBA in aquatic environments can be monitored using methods adapted from biofluid analysis. A sensitive and selective method for detecting HMTBA in seawater employs reversed-phase liquid chromatography combined with electrospray ionization mass spectrometry (LC-ESI-MS). chromatographyonline.com

Sample Preparation and Analysis: The extraction procedure for seawater is specifically designed to handle the saline matrix. chromatographyonline.com

Lyophilization: Seawater samples are first stored at -30 °C and then lyophilized for 12 hours. chromatographyonline.com

Extraction: The resulting dried residue is extracted with acetone (B3395972), a different solvent than that used for serum, chosen for its effectiveness in this matrix. The sample is vortexed and sonicated to maximize extraction efficiency. chromatographyonline.com

Separation: Following sonication, the mixture is centrifuged, and the supernatant is collected. chromatographyonline.com

Concentration: The extraction is repeated, and the pooled acetone extracts are dried under a stream of nitrogen before being reconstituted for LC-MS analysis. chromatographyonline.com

This methodology was validated through the analysis of blind check samples, confirming its accuracy for quantifying HMTBA in a seawater matrix. chromatographyonline.com

Table 2: Summary of LC-ESI-MS Method for HMTBA Detection in Seawater

Isotope-Labeled Tracer Studies (e.g., ¹³C-HMTBA)

Isotope-labeled tracer studies are powerful tools for elucidating the metabolic fate of compounds in vivo. nih.govnih.gov By using a stable, non-radioactive isotope like Carbon-13 (¹³C), researchers can track the conversion of HMTBA into other molecules within a biological system. researchgate.neteurisotop.com The fundamental principle is that the ¹³C-labeled tracer is metabolically indistinguishable from the unlabeled compound, allowing its path to be followed using mass spectrometry, which can differentiate between the masses of the labeled and unlabeled molecules. nih.goveurisotop.com

In a study involving multicatheterized dairy cows, [1-(¹³C)]HMTBA was used to investigate its conversion to methionine. researchgate.net An equimolar infusion of [1-(¹³C)]HMTBA was administered, and blood samples were collected from various sites, including an artery and the portal, hepatic, and mammary veins. researchgate.net The isotopic enrichment of ¹³C-labeled methionine in the plasma was then determined. researchgate.net

Research Findings: The study revealed that a significant portion of the infused HMTBA was converted to L-methionine. researchgate.net Based on the isotopic enrichments of ¹³C-labeled methionine, it was estimated that 3.8 mmol/h of the methionine flowing through the plasma was directly derived from the infused HMTBA. researchgate.net This accounted for a substantial fraction (between 43% and 74%) of the administered HMTBA dose, demonstrating its contribution to the whole-body availability of methionine. researchgate.net The study also quantified the extraction of the infused HMTBA by various tissues, with the portal-drained viscera, liver, and mammary gland extracting 11%, 37%, and 3.4%, respectively. researchgate.net

Table 3: Key Findings from a ¹³C-HMTBA Tracer Study in Dairy Cows

Research Applications in Diverse Biological Systems Non Clinical

Investigations in Animal Metabolism and Nutrition Research

HMTBa is a significant compound in animal nutrition studies, primarily as a substitute for dietary methionine. wikipedia.org Its metabolic fate and impact on nutrient utilization have been extensively researched in both avian and ruminant species.

The biological utility of HMTBa is contingent upon its conversion to L-methionine, a process that exhibits species-specific characteristics.

In avian species, such as chicks, the conversion is a stereospecific two-step process occurring within the liver and other tissues. nih.govresearchgate.net The L-isomer of HMTBa is oxidized by L-2-hydroxy acid oxidase, a peroxisomal flavoenzyme. nih.govresearchgate.net The D-isomer is converted by a mitochondrial enzyme, D-2-hydroxy acid dehydrogenase, which is found in a variety of tissues, including the intestinal mucosa and skeletal muscle. nih.govresearchgate.net This dual-enzyme system allows for the simultaneous conversion of both isomers, providing a biochemical basis for why HMTBa can be as effective as DL-methionine in supporting protein synthesis in chicks. nih.gov

In ruminants, the metabolic pathway is complicated by the rumen's microbial environment. A significant portion of unprotected methionine is degraded by rumen microbes. nih.govresearchgate.net HMTBa and its derivatives, like 2-hydroxy-4-(methylthio)-butanoic acid isopropyl ester (HMBi), are designed to circumvent this issue. nih.govfrontiersin.org Part of the HMBi is absorbed directly through the rumen wall into the bloodstream as HMTBa, which is then converted to methionine in the liver. frontiersin.orgnih.gov Studies suggest that approximately 50% of HMBi is absorbed this way, while the remainder is hydrolyzed to HMTBa within the rumen. scielo.br Another study indicated that about 39.5% of HMTBa escapes ruminal degradation. mdpi.com The portion that escapes the rumen can be absorbed and metabolized to methionine, while the portion available in the rumen can be used by microbes. mdpi.com

The absorption and conversion of HMTBa at the cellular level begin in the intestinal epithelium.

Studies using Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a model of the intestinal epithelium, show that HMTBa is transported into enterocytes via the monocarboxylate transporter 1 (MCT1). nih.govcambridge.org Following absorption, its conversion to L-methionine is a two-step enzymatic process. cambridge.orgresearchgate.net

Oxidation : HMTBa is first oxidized to 2-keto-4-(methylthio)butanoic acid (KMB). This oxidation is stereospecific and is considered the rate-limiting step. nih.govcambridge.org Research indicates that this step is up-regulated by increased dietary availability of HMTBa, enhancing the intestine's capacity to produce KMB. nih.govcambridge.org

Transamination : KMB is then transaminated to form L-methionine. This step is not linked to a specific amino group donor, though the branched-chain amino acid L-leucine is preferred. nih.gov

In ruminants, absorption occurs across both the ruminal and omasal epithelia. nih.gov The omasal epithelium demonstrates a greater capacity for HMTBa absorption than the rumen. nih.gov The transport mechanism appears to involve both mediated transport, as indicated by saturation kinetics observed in the omasum, and other processes like diffusion. nih.gov Enzymes required for the conversion of HMTBa to KMB have been identified in the ruminal and omasal epithelia, indicating that the initial step of conversion can occur in these tissues. nih.gov

HMTBa and its derivatives can influence the microbial ecosystem within the rumen. By serving as a nitrogen source, it can facilitate the synthesis of microbial protein and aid in fiber degradation. mdpi.com

Supplementation with HMTBa has been shown to alter the composition of the rumen microbiota. In one study with lactating dairy cows, HMTBa supplementation led to a linear increase in the proportion of Faecalibacterium and tended to increase Prevotella loescheii and Prevotella oralis. nih.gov Conversely, a study in Holstein calves where HMTBa was reduced showed a decrease in the relative abundance of Firmicutes and an increase in Bacteroidetes. sciopen.com In finishing beef cattle, a positive correlation was observed between the average daily gain and the ratio of Firmicutes to Bacteroidetes in the rumen. nih.govfrontiersin.org

Table 1: Effect of HMTBa Supplementation on Rumen Bacterial Populations

| Animal Model | HMTBa Effect | Bacterial Population Change | Reference |

|---|---|---|---|

| Lactating Dairy Cows | Supplementation | ↑ Faecalibacterium, ↑ Prevotella spp. | nih.gov |

| Holstein Calves | Reduction | ↓ Firmicutes, ↑ Bacteroidetes | sciopen.com |

| Finishing Beef Cattle | Supplementation (HMBi) | Positive correlation between Firmicutes:Bacteroidetes ratio and growth | nih.govfrontiersin.org |

The influence of HMTBa extends to key metabolic outputs of the rumen that are critical for the host animal's physiology.

Volatile Fatty Acid (VFA) Profiles: The impact of HMTBa on VFA production, the main energy source for ruminants, appears to be inconsistent across studies.

In lactating dairy cows, HMTBa supplementation did not affect the concentrations of major VFAs in the rumen. nih.gov

In cashmere goats, dietary HMBi supplementation increased the total VFA and acetic acid concentrations in the rumen. scielo.br

In finishing beef cattle, HMBi supplementation led to a linear decrease in the cecal (not ruminal) concentrations of propionate, isobutyrate, butyrate, isovalerate, valerate, and total VFAs. nih.govfrontiersin.org This was hypothesized to be due to increased nutrient digestion and absorption in the foregut, leaving less substrate for hindgut fermentation. frontiersin.org

Table 2: Research Findings on HMTBa's Effect on Ruminant VFA Profiles

| Animal Model | HMTBa Form | Effect on VFA Profile | Reference |

|---|---|---|---|

| Lactating Dairy Cows | HMTBa | No effect on major ruminal VFAs | nih.gov |

| Cashmere Goats | HMBi | Increased total VFA and acetate (B1210297) in rumen | scielo.br |

| Finishing Beef Cattle | HMBi | Decreased total VFA and specific VFAs in cecum | nih.govfrontiersin.org |

Antimicrobial Properties and Microbial Metabolism Inhibition Studies

Beyond its role in nutrition, HMTBa exhibits antimicrobial properties characteristic of an organic acid.

Research has demonstrated the efficacy of HMTBa in inhibiting the growth of pathogenic bacteria. Studies have found that HMTBa is effective against Salmonella enterica and Listeria monocytogenes. nih.govoup.comnih.gov

In laboratory growth conditions, the minimum inhibitory concentration (MIC) of HMTBa against Salmonella Typhimurium was found to be 0.30%. nih.gov At a concentration of 0.50% or higher, HMTBa was determined to be bactericidal to both S. enterica and L. monocytogenes. nih.govnih.gov

The antimicrobial activity of HMTBa has also been evaluated in combination with other organic acids. mdpi.comunl.edu A mixture of HMTBa, fumaric acid, and benzoic acid, and another mixture of HMTBa, lactic acid, and phosphoric acid, were tested for their ability to mitigate pathogens on pet food kibbles. mdpi.comunl.edu These mixtures significantly reduced counts of Salmonella enterica and Shiga toxin-producing Escherichia coli (STEC). mdpi.comunl.edu

Table 3: Antimicrobial Efficacy of HMTBa and its Mixtures

| Agent | Target Microbe | Finding | Reference |

|---|---|---|---|

| HMTBa | Salmonella Typhimurium | MIC determined to be 0.30% | nih.gov |

| HMTBa | S. enterica, L. monocytogenes | Bactericidal at ≥0.50% | nih.govnih.gov |

| HMTBa + Fumaric + Benzoic Acid (2%) | Salmonella enterica | ~3 log reduction after 12h on kibble | mdpi.comunl.edu |

| HMTBa + Lactic + Phosphoric Acid (1%) | Salmonella enterica | ~3 log reduction after 12h on kibble | mdpi.comunl.edu |

| HMTBa + Fumaric + Benzoic Acid (2%) | STEC | ~2 log reduction after 12h on kibble | mdpi.comunl.edu |

| HMTBa + Lactic + Phosphoric Acid (1%) | STEC | ~2 log reduction after 12h on kibble | mdpi.comunl.edu |

Antifungal Effects (e.g., Aspergillus flavus)

(S)-2-Hydroxy-4-(methylthio)butyric acid (HMTBa), particularly as a component of organic acid mixtures, has demonstrated notable antifungal activity against the toxigenic mold Aspergillus flavus. Research has shown that mixtures containing HMTBa can effectively reduce the contamination of this mold.

A study investigating the efficacy of two organic acid blends with HMTBa, referred to as Activate DA™ and Activate US WD-MAX™, on pet food kibbles inoculated with A. flavus found a significant reduction in fungal counts over time. nih.govresearchgate.net While the initial levels of A. flavus did not show significant changes within the first seven days, a decline of over 2 logs was observed by day 14. nih.govresearchgate.net By day 28, a reduction of up to 3.8 logs was recorded for both Activate DA at a 2% concentration and Activate US WD-MAX at a 1% concentration. nih.govresearchgate.net These findings suggest that HMTBa-containing organic acid mixtures can be a potent tool in mitigating mold contamination in post-processing environments. nih.govresearchgate.net

**Interactive Table 1: Antifungal Efficacy of HMTBa-Containing Mixtures against *Aspergillus flavus***

| Treatment | Concentration | Time Point | Log Reduction in A. flavus |

|---|---|---|---|

| Activate DA™ | 2% | Day 14 | >2.0 |

| Activate DA™ | 2% | Day 28 | Up to 3.8 |

| Activate US WD-MAX™ | 1% | Day 14 | >2.0 |

| Activate US WD-MAX™ | 1% | Day 28 | Up to 3.8 |

Research in Plant Physiology and Analogous Roles

While direct research on the application of this compound in plant physiology is limited, its structural analogue, the amino acid methionine, offers insights into its potential roles. Methionine is a crucial compound in plant biology, particularly in the response to abiotic stressors like high salinity.

Recent studies have highlighted that methionine plays a dual role in how plants adapt to salt stress. nih.gov It appears to activate the abscisic acid (ABA) signaling pathway, which enhances the plant's tolerance to stress. nih.gov Concurrently, it can suppress root growth, which is thought to be a mechanism to conserve energy and redirect resources towards stress adaptation. nih.govresearchgate.net This trade-off ensures the plant can balance survival under high-salinity conditions with its growth processes. nih.gov Methionine has been observed to inhibit primary root elongation in a dose-dependent manner, affecting cell cycle progression and hormone signaling pathways, including those of auxin and cytokinin. nih.gov Given that HMTBa is a precursor to methionine, it is plausible that it could have analogous effects in modulating plant stress responses and growth regulation. unl.edu

In Vitro Cellular Model Research (Non-Human)

Protection of Intestinal Epithelial Barrier Function under Stress

In non-human in vitro models, this compound (HMTBa) has been shown to protect the integrity of the intestinal epithelial barrier, particularly under conditions of oxidative stress. Studies utilizing Caco-2 cell lines, a model for the intestinal epithelium, have demonstrated the protective capabilities of HMTBa.

Research indicates that HMTBa can prevent the increase in paracellular permeability that is typically induced by stressors like hydrogen peroxide (H₂O₂) or tumor necrosis factor-α (TNF-α). nih.gov This protective effect is attributed to the diversion of HMTBa into the transsulfuration pathway, leading to an increased production of antioxidant metabolites such as taurine (B1682933) and reduced glutathione (B108866). nih.gov When compared to DL-methionine, HMTBa has been found to be more effective in this protective role. researchgate.netnih.gov Further investigations have shown that DL-HMTBa can enhance the expression of tight junction proteins, such as zona occludens-1 (ZO-1), which is crucial for maintaining the intestinal barrier. nih.gov This effect is linked to the regulation of methionine transmethylation and the subsequent influence on the stability of ZO-1 mRNA. nih.gov

Interactive Table 2: Protective Effects of HMTBa on Intestinal Epithelial Barrier Function

| In Vitro Model | Stressor | Key Finding | Reference |

|---|---|---|---|

| Caco-2 cells | H₂O₂ or TNF-α | HMTBa prevents increased paracellular permeability. | nih.gov |

| Caco-2 cells | Oxidative Stress | HMTBa is more effective than DL-methionine in protecting barrier function. | researchgate.netnih.gov |

| IPEC-J2 cells | Oxidative Stress | DL-HMTBa improves intestinal barrier function and upregulates ZO-1 expression. | nih.gov |

Assessment of Antioxidant Capacity in Cellular Systems

The antioxidant capacity of this compound (HMTBa) has been evaluated in various non-human cellular systems, revealing its role in mitigating oxidative stress. As a precursor to L-methionine, HMTBa contributes to the synthesis of important antioxidant compounds.

Studies have demonstrated that HMTBa is preferentially directed towards the transsulfuration pathway, which results in the production of antioxidant metabolites, notably taurine and glutathione. nih.gov In cellular models, this metabolic characteristic is linked to its ability to protect against oxidative damage. nih.gov Research in broiler chickens has further substantiated the antioxidant properties of HMTBa. nih.gov Supplementation with HMTBa has been shown to enhance the antioxidant status in these animals, particularly under conditions of heat stress. cambridge.org This is evidenced by an increase in the activity of antioxidant enzymes such as glutathione peroxidase (GPx) and an elevation in the levels of glutathione (GSH). nih.govcambridge.org These findings underscore the role of HMTBa in bolstering cellular antioxidant defenses by providing the necessary precursors for key antioxidant molecules. nih.gov

Interactive Table 3: Antioxidant Capacity of HMTBa in Cellular Systems

| System | Key Antioxidant Effect | Mechanism |

|---|---|---|

| Caco-2 cells | Protection against oxidative stress | Increased production of taurine and reduced glutathione. nih.gov |

| Broiler chickens | Enhanced antioxidant status | Increased glutathione peroxidase (GPx) activity. nih.govcambridge.org |

| Broiler chickens | Improved redox state | Increased hepatic glutathione (GSH) content. nih.gov |

Derivatives and Analogs in Academic Research

Isopropyl Ester of 2-Hydroxy-4-(methylthio)butyric Acid (HMBi)

The esterification of HMTBA with isopropanol (B130326) creates its isopropyl ester, HMBi. nih.gov This structural modification is primarily intended to alter its behavior within the gastrointestinal tract of ruminants, specifically to protect it from extensive microbial degradation in the rumen. nih.govnih.gov

Academic research has demonstrated that HMBi possesses a degree of resistance to microbial breakdown in the rumen, a feature that distinguishes it from its parent compound, 2-hydroxy-4-(methylthio)butanoic acid (HMB). nih.gov The esterification to isopropanol reduces the rate and extent of its degradation by rumen microorganisms. nih.gov Studies indicate that a portion of HMBi, estimated to be around 50%, is hydrolyzed to HMB by microbes in the rumen. scispace.com

A key aspect of HMBi's function is its ability to be absorbed directly through the rumen wall, which helps it bypass microbial metabolism. jafs.com.plmdpi.com This absorption is a critical pathway that allows the compound to become available to the host animal for conversion into methionine. scispace.comjafs.com.pl Research using isolated sheep ruminal and omasal epithelia has shown that both tissues can absorb HMB, the hydrolyzed form of HMBi. nih.gov The omasal epithelium, in particular, demonstrates a greater capacity for HMB absorption. nih.gov The absorption process appears to involve multiple mechanisms; studies have indicated that saturation of the transport system occurs in the omasum, suggesting that mediated transport is at least partially responsible, alongside other mechanisms like diffusion. nih.gov The high efficiency of HMBi in passing through biological membranes is attributed to the isopropyl ester radical. jafs.com.pl

HMBi supplementation has been shown to modulate the microbial ecosystems within the gastrointestinal tract, notably in the rumen and cecum. nih.govnih.gov These alterations can influence nutrient digestion and fermentation processes.

In the rumen, HMBi can affect fermentation patterns, with some studies reporting increases in total volatile fatty acid (VFA) concentrations, which are key energy sources for the host. cambridge.org Research in cashmere goats indicated that HMBi supplementation could promote rumen fermentation. scispace.com Studies in Liaoning cashmere goats revealed that HMBi significantly increased the relative abundance of certain fiber-degrading bacteria, such as Fibrobacter. nih.gov This suggests an improved capacity for breaking down complex carbohydrates. At the phylum level, HMBi supplementation has been observed to significantly increase the relative abundance of Fibrobacterota, Elusimicrobiota, and Chloroflexi in the rumen of goats. nih.gov

The influence of HMBi extends to the hindgut, including the cecum. The cecum is a vital site for microbial fermentation of dietary components that escape digestion in the upper gastrointestinal tract. mdpi.com In finishing beef cattle, HMBi supplementation has been found to alter the cecal bacterial composition. nih.gov Similarly, in cashmere goats, HMBi not only increased the abundance of fiber-degrading bacteria like the Lachnospiraceae FCS020 group in the feces (indicative of hindgut composition) but also promoted the proliferation of butyrate-producing bacteria, such as the Oscillospiraceae UCG-005 and Christensenellaceae R-7 group. nih.gov Butyrate is a crucial VFA for maintaining the health of the intestinal lining.

Table 1: Observed Changes in Rumen Microbial Composition with HMBi Supplementation

| Microbial Group | Observed Effect | Studied Animal | Reference |

|---|---|---|---|

| Fibrobacterota (Phylum) | Increased Abundance | Liaoning Cashmere Goats | nih.gov |

| Elusimicrobiota (Phylum) | Increased Abundance | Liaoning Cashmere Goats | nih.gov |

| Chloroflexi (Phylum) | Increased Abundance | Liaoning Cashmere Goats | nih.gov |

| Fibrobacter (Genus) | Increased Abundance | Liaoning Cashmere Goats | nih.gov |

Salt Forms and Chelates

The carboxylic acid group of HMTBA allows for the formation of various salts and chelates, which are investigated for their distinct properties and applications in research and nutrition.

The calcium salt of 2-hydroxy-4-(methylthio)butyric acid, also known as calcium bis(2-hydroxy-4-(methylthio)butyrate), is a stable, white crystalline powder. chemimpex.comnih.gov It is utilized in several research contexts, most prominently in animal nutrition and biochemical studies. chemimpex.com In the field of animal nutrition, it is explored as a feed additive. chemimpex.com In biochemical research, the calcium salt serves as a tool to investigate the metabolic pathways of sulfur-containing compounds and their effects on cellular processes. chemimpex.com

HMTBA can act as a ligand, binding to metal ions to form stable chelate structures. engormix.comgoogle.com These metal chelates are of significant interest in nutritional research because the chelation can improve the absorption, availability, and utilization of essential trace minerals. google.com

Zinc chelate of the hydroxy analogue of methionine (referred to as Zinc-HMTBA or Zn-HMTBa) is a prominent example. engormix.comfao.org In this chelate, two molecules of HMTBA bind to one molecule of zinc. engormix.com Research indicates that HMTBA is an effective ligand, forming a stable structure that may offer advantages over other ligands used in organic trace mineral supplements. engormix.com Investigative studies focus on the bioavailability of the chelated metal. For instance, research suggests that the zinc from a Zn-HMTBa source was approximately 160% to 250% as available as the zinc from inorganic zinc sulphate, depending on the response variable measured. engormix.com These chelates are studied for their potential to support gut health, structural integrity (bone strength), and protection against oxidative stress. engormix.com

Table 2: Research Applications of HMTBA Salt Forms and Chelates

| Derivative | Area of Research | Investigative Focus | Reference |

|---|---|---|---|

| Calcium Salt | Animal Nutrition | Use as a feed additive for livestock. | chemimpex.com |

| Calcium Salt | Biochemistry | Studying metabolic pathways of sulfur-containing compounds. | chemimpex.com |

| Zinc-HMTBA Chelate | Animal Nutrition | Investigating enhanced bioavailability of zinc. | engormix.com |

| Zinc-HMTBA Chelate | Physiology | Examining effects on gut health and oxidative stress. | engormix.com |

Novel Sulfoxide-Based Surfactant Derivatives

Beyond nutritional applications, HMTBA serves as a starting material for the synthesis of novel surfactants. researchgate.netresearchgate.net A class of sulfoxide-based non-ionic surfactants has been developed from HMTBA. researchgate.net The synthesis involves reacting the carboxylic acid group to form esters or amides, followed by the partial oxidation of the sulfide (B99878) group to a sulfoxide. researchgate.net

Future Research Directions and Unexplored Avenues

Advanced Biocatalytic Pathway Engineering for Enhanced Production

The chemical synthesis of HMTBA is well-established, but biocatalytic production offers a promising route to enantiomerically pure (S)-HMTBA under milder conditions. Future research should focus on refining and advancing these biological production platforms. An artificially designed multi-enzyme cascade has been successfully implemented in engineered Escherichia coli to produce (S)-HMTBA from L-methionine. This process utilizes an L-amino acid deaminase and a specific reductase to convert the intermediate α-keto-γ-methylthiobutyric acid (KMTB) into the desired (S)-hydroxy acid. While impressive titers have been achieved, further engineering is required for industrial-scale economic viability.

Future research priorities in this area include:

Metabolic Flux Optimization: Enhancing the precursor supply to the engineered pathway by manipulating the central metabolism of the host organism, such as E. coli, to direct more carbon flow towards L-methionine and its derivatives.

Cofactor Regeneration Systems: The reductase step in the biocatalytic cascade is dependent on cofactors like NADH or NADPH. Developing highly efficient, integrated cofactor regeneration systems within the engineered host is crucial to reduce production costs and improve process efficiency.

Alternative Substrates and Pathways: Investigating the use of cheaper, more abundant feedstocks than L-methionine. This could involve engineering pathways that start from simple sugars or other renewable resources, a strategy that has been explored for other short-chain hydroxy acids.

| Catalyst System | Key Enzymes | Substrate | Product Titer (g L⁻¹) | Molar Yield (%) | Reference |

| Engineered Escherichia coli | L-amino acid deaminase (basic module), (S)-HMTBA reductase (extender module) | L-methionine | 96.4 | 95.8 | |

| This interactive table summarizes the results of an engineered biocatalytic cascade for producing (S)-HMTBA. |

Elucidation of Regulatory Mechanisms Governing Endogenous Formation and Metabolism

HMTBA is not just a synthetic compound; it is a naturally occurring intermediate in the methionine salvage pathway in animals like chicks. This pathway recycles 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis, back into L-methionine, with HMTBA being a key intermediate. However, the regulatory networks governing this endogenous pathway are poorly understood. A critical area for future research is the elucidation of the transcriptional and metabolic control mechanisms.

Key research questions to be addressed include:

Transcriptional Regulation: Identifying the specific transcription factors and signaling pathways that control the expression of enzymes involved in the MTA salvage pathway. In model organisms like E. coli, two-component systems (TCSs) are known to regulate gene expression in response to environmental stimuli like nutrient limitation or stress. Investigating whether analogous systems govern HMTBA metabolism in eukaryotes could reveal how its production is matched to cellular demand for methionine.

Allosteric and Post-Translational Regulation: Determining if the enzymes that produce and consume HMTBA are subject to allosteric feedback inhibition or activation by methionine, HMTBA itself, or other related metabolites.

Substrate-Induced Upregulation: Studies in Caco-2 intestinal cells have shown that the conversion of HMTBA to L-methionine is upregulated by the presence of HMTBA. The molecular mechanism behind this upregulation, whether it involves increased enzyme expression or enhanced transporter activity, warrants detailed investigation.

Discovery of Novel Biosynthetic Enzymes and Genetic Determinants

The known enzymatic steps for HMTBA synthesis and conversion provide a foundation, but there is a vast, unexplored space for discovering novel enzymes with superior properties. The current biocatalytic routes rely on known dehydrogenases or reductases, but nature may hold enzymes with higher specificity, stability, or efficiency.

Future research should focus on:

Genome Mining: Systematically mining the genomes of diverse microorganisms, especially those from unique environments, for novel genes encoding L-amino acid oxidases, keto-acid reductases, and transaminases with activity on methionine-related substrates.

Characterization of Endogenous Enzymes: The enzymes responsible for converting MTA to HMTBA in animal cells, particularly the reductase that acts on KMB, have not been fully isolated and characterized. Identifying and studying these peroxisomal and mitochondrial enzymes could provide new biocatalytic tools.

Directed Evolution and Protein Engineering: Applying directed evolution techniques to existing enzymes, such as the hydroxynitrile lyase from Hevea brasiliensis used in some stereoselective syntheses, to improve their substrate specificity for HMTBA precursors or enhance their performance under industrial process conditions.

Exploration of Roles in Unconventional Biological Systems

The role of HMTBA has been studied primarily in the context of animal nutrition. However, its presence as a natural intermediate in other biological systems remains a largely unexplored frontier. A significant area for future research is to investigate its function in unconventional environments, particularly in marine ecosystems

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Hydroxy-4-(methylthio)butyric acid, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enzymatic resolution using lipases or esterases can separate enantiomers, as the (S)-enantiomer is biologically relevant. Characterization via chiral HPLC (e.g., using a Chiralpak® column) or polarimetry is critical to verify enantiomeric excess (>98%). Aqueous solutions (65–72% purity) require pH stabilization to prevent racemization during storage .

Q. How should researchers handle and store this compound to maintain stability in experimental settings?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store at 2–8°C in airtight, light-resistant containers under nitrogen. For aqueous solutions, adjust pH to 6–7 with buffers (e.g., phosphate) to minimize degradation. Monitor stability via periodic LC-MS analysis to detect hydrolysis or thioether oxidation .

Q. What physicochemical databases provide reliable parameters for this compound, and how can discrepancies be resolved?

- Methodological Answer : NIST Chemistry WebBook (SRD 69) provides validated data on melting points, solubility, and spectral profiles (e.g., IR, NMR). Cross-validate using peer-reviewed studies or primary literature. Discrepancies in melting points (e.g., 139–140°C vs. 69–70°C in related analogs) may arise from polymorphic forms; differential scanning calorimetry (DSC) can clarify .

Advanced Research Questions

Q. How does this compound interact with methionine metabolism, and what experimental models validate these pathways?

- Methodological Answer : The compound is a methionine derivative and may act as a precursor or antagonist. In murine models, LC-QTOF-MS metabolomics revealed decreased levels post-nitisinone treatment, suggesting ties to tyrosine catabolism. Isotopic tracing (e.g., ¹³C-labeled methionine) in hepatocyte cultures can map incorporation into proteins or conversion to α-keto analogs like 4-(methylthio)-2-oxobutyric acid .

Q. What analytical methods are most effective for quantifying this compound in biological matrices?

- Methodological Answer : LC-MS/MS with hydrophilic interaction liquid chromatography (HILIC) provides optimal separation from polar metabolites. Use deuterated internal standards (e.g., D₃-(S)-2-Hydroxy-4-(methylthio)butyric acid) to correct for matrix effects. Validation parameters (LOQ: 0.1 ng/mL, linearity R² >0.99) should adhere to FDA bioanalytical guidelines .

Q. How can researchers resolve contradictions in cross-species metabolic data for this compound?